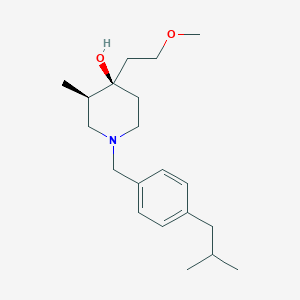

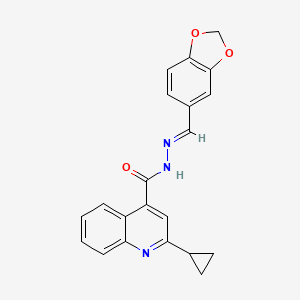

![molecular formula C21H17ClN6O3 B5506900 N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hydrazide derivatives. Hydrazide compounds are known for their diverse chemical and biological properties, including potential antibacterial and antitumor activities.

Synthesis Analysis

The synthesis of similar compounds involves reactions like condensation under specific conditions. For instance, the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide involved a condensation reaction of relevant hydrazides and aldehydes (Yathirajan et al., 2007).

Molecular Structure Analysis

These compounds are characterized by X-ray crystallography, revealing molecular structures and conformation. For example, a similar compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray diffraction (Inkaya et al., 2012).

Scientific Research Applications

Synthesis and Characterization

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide and similar compounds have been synthesized and characterized in various studies. For instance, compounds with structural similarities have been synthesized to investigate their nonlinear optical properties, which are crucial for applications in optical devices like limiters and switches. These compounds showed promising optical power limiting behavior and were potential candidates for optical applications due to their two-photon absorption at specific wavelengths (Naseema et al., 2010).

Anticancer Evaluation

Research into structurally similar compounds has also included their anticancer evaluation. For example, certain hydrazide and oxadiazole derivatives synthesized from starting substances such as 3-methoxyphenol were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against selected human tumor cell lines. Some of these compounds exhibited significant inhibitory activity against tumor cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).

Quantum Chemical Studies and Antibacterial Activity

Quantum chemical studies have been conducted on similar compounds to understand their electronic structures and potential applications further. One such study focused on N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, investigating its antibacterial activity and performing theoretical studies using TD-DFT calculations to assess its light-harvesting efficiencies. These studies provide insights into the stability and performance of such compounds in potential applications (Kadhim & Mekky, 2021).

Analgesic and Anti-inflammatory Activities

Derivatives of compounds with structural similarities have been synthesized and evaluated for their analgesic and anti-inflammatory activities. In particular, 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives showed significant analgesic and anti-inflammatory effects in rodent studies, indicating their potential therapeutic applications (Dewangan et al., 2015).

properties

IUPAC Name |

N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O3/c1-30-19-9-7-15(11-17(19)22)18-10-8-16(31-18)12-23-24-20(29)13-28-26-21(25-27-28)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXWBTUDGLWEOA-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

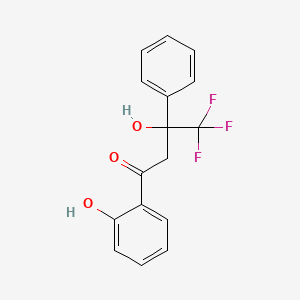

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

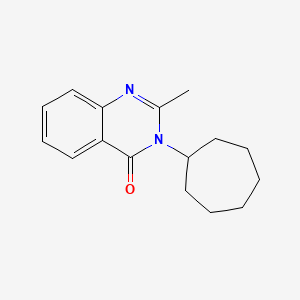

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

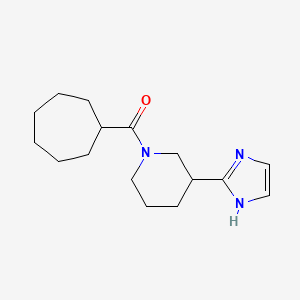

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)